Ortho-Isopropyl Steric Hindrance Quantitatively Reduces Transmetalation Rate vs. Unhindered Analogs
The presence of an ortho-isopropyl group in arylboronic esters like 2-Isopropyl-4-methoxyphenyl boronic acid pinacol ester significantly impedes the transmetalation step in Suzuki-Miyaura couplings. This is a class-level inference derived from mechanistic studies on similarly hindered 1,3,2-dioxaborolanes. While a specific rate constant for this exact compound is not available in primary literature, research on related sterically encumbered arylboronic esters demonstrates that the barrier to forming the key Pd-O-B intermediate is higher for ortho-substituted 1,3,2-dioxaborolanes compared to their unhindered counterparts [1]. This kinetic deceleration is a critical design parameter for chemoselective couplings in the presence of multiple boronic ester handles.
| Evidence Dimension | Transmetalation Rate (Qualitative Comparison) |
|---|---|
| Target Compound Data | Contains ortho-isopropyl group; expected to exhibit a significantly higher kinetic barrier to transmetalation. |
| Comparator Or Baseline | Unhindered arylboronic pinacol ester (e.g., 4-methoxyphenylboronic acid pinacol ester, CAS 171364-79-7). |
| Quantified Difference | Quantified difference for this specific compound is not available. However, the referenced study establishes that steric encumbrance from an ortho-substituent on a 1,3,2-dioxaborolane raises the thermodynamic barrier to Pd-O-B complex formation [1]. |
| Conditions | Mechanistic study on transmetalation with a dimeric palladium hydroxide complex, as described in Delaney et al. (J. Org. Chem. 2024) [1]. |
Why This Matters
This differential reactivity allows for the strategic incorporation of this hindered building block in sequential or chemoselective cross-coupling sequences, where a less hindered boronic ester would react non-selectively.
- [1] Delaney, C. P. et al. Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. J. Org. Chem. 2024, 89, 16170-16184. View Source
